1-(2-Morpholin-4-ylethyl)-3-propylurea

Description

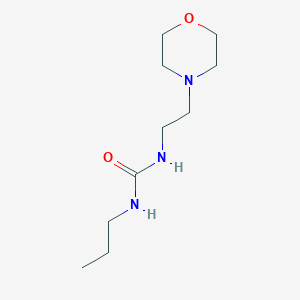

1-(2-Morpholin-4-ylethyl)-3-propylurea (CAS: 1024146-88-0) is a urea derivative characterized by a morpholine ring linked via an ethyl group to the urea backbone, with a propyl substituent at the N3 position . Its molecular formula is C10H21N3O2, and it has a molecular weight of 215.29 g/mol .

Properties

IUPAC Name |

1-(2-morpholin-4-ylethyl)-3-propylurea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21N3O2/c1-2-3-11-10(14)12-4-5-13-6-8-15-9-7-13/h2-9H2,1H3,(H2,11,12,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOXLOWUDRAVZSM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)NCCN1CCOCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Morpholin-4-ylethyl)-3-propylurea can be synthesized through a multi-step process involving the reaction of morpholine with ethyl bromide to form 2-(morpholin-4-yl)ethyl bromide. This intermediate is then reacted with propyl isocyanate under controlled conditions to yield the final product. The reaction typically requires an inert atmosphere and moderate temperatures to ensure high yield and purity.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to consistent product quality and higher efficiency. The use of automated systems also minimizes human error and enhances safety.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Morpholin-4-ylethyl)-3-propylurea undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding urea derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

Substitution: Nucleophilic substitution reactions can occur at the morpholine ring or the ethyl chain, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.

Major Products Formed:

Oxidation: Urea derivatives with oxidized functional groups.

Reduction: Amine derivatives with reduced functional groups.

Substitution: Substituted morpholine or ethyl derivatives.

Scientific Research Applications

1-(2-Morpholin-4-ylethyl)-3-propylurea has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(2-Morpholin-4-ylethyl)-3-propylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1-(2-Morpholin-4-ylethyl)-3-propylurea with structurally related urea derivatives, focusing on molecular features, physicochemical properties, and known applications:

Key Structural and Functional Insights:

Substituent Effects on Bioactivity: Chlorpropamide’s sulfonyl group enables strong hydrogen bonding with sulfonylurea receptors (SUR1), critical for its hypoglycemic activity . In contrast, the morpholine group in this compound may favor interactions with CNS targets (e.g., neurotransmitter receptors) due to its resemblance to piperazine derivatives used in neuropharmacology . The cyclopropyl group in 1-(2-Amino-2-cyclopropylethyl)-3-propylurea could enhance metabolic stability by resisting cytochrome P450 oxidation, a common issue in drug development .

Solubility and Physicochemical Properties: The morpholine and aminoethyl substituents increase polarity, improving aqueous solubility compared to nonpolar analogs like 1-(5-Methyl-1,2-oxazol-3-yl)-3-propylurea. For example, Chlorpropamide’s logP (1.738) suggests moderate lipophilicity , while the morpholine derivative’s logP is likely lower due to its heterocyclic oxygen and nitrogen atoms.

Synthetic Accessibility :

- Chlorpropamide’s synthesis involves sulfonation and urea coupling, well-established in industrial settings . Morpholine-containing derivatives like This compound may require specialized reagents (e.g., morpholine-ethylamine intermediates), increasing synthesis complexity .

Research Findings and Hypotheses

- Pharmacological Potential: While Chlorpropamide is a validated therapeutic agent, this compound lacks direct clinical data. However, morpholine derivatives are frequently explored in kinase inhibition and GPCR modulation, suggesting plausible anticancer or anti-inflammatory applications .

- Thermodynamic Stability : Chlorpropamide’s standard melting enthalpy (-499.40 kJ/mol) indicates high crystallinity , whereas the morpholine analog’s stability may depend on conformational flexibility of the ethyl linker.

Biological Activity

1-(2-Morpholin-4-ylethyl)-3-propylurea, a compound with the CAS number 1024146-88-0, has garnered interest in the scientific community due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Morpholine Ring : This heterocyclic amine contributes to the compound's solubility and interaction with biological targets.

- Propylurea Moiety : This part of the molecule is significant for its biological interactions, particularly in enzyme inhibition.

Research indicates that this compound may exert its biological effects through several mechanisms:

- Enzyme Inhibition : The compound is believed to inhibit specific enzymes involved in cellular signaling pathways, which can affect cell proliferation and survival.

- Receptor Modulation : It may interact with various receptors, altering their activity and influencing downstream signaling cascades.

Anticancer Properties

Studies have shown that this compound exhibits promising anticancer activity. For instance:

- In Vitro Studies : The compound demonstrated cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. These effects were attributed to its ability to induce apoptosis and inhibit cell cycle progression.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15 | Induction of apoptosis |

| A549 (Lung) | 10 | Cell cycle arrest |

| HeLa (Cervical) | 12 | Inhibition of proliferation |

Antimicrobial Activity

The compound also exhibits antimicrobial properties:

- Bacterial Inhibition : It has been shown to inhibit the growth of Gram-positive bacteria, potentially by disrupting bacterial cell wall synthesis.

| Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8 µg/mL |

| Escherichia coli | 16 µg/mL |

Case Study 1: Anticancer Efficacy

A recent study explored the efficacy of this compound in a xenograft model of breast cancer. The results indicated a significant reduction in tumor volume compared to the control group, suggesting its potential as a therapeutic agent.

Case Study 2: Antimicrobial Activity

In another investigation, the compound was tested against various pathogens responsible for hospital-acquired infections. The results showed effective inhibition of bacterial growth, highlighting its potential use in treating resistant infections.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.